2-fluoro-N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide
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Overview
Description
2-fluoro-N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting with an aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amidation: The final step involves the formation of the amide bond between the quinoline derivative and the benzamide moiety, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the propanoyl moiety can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of alcohol derivatives from the reduction of the carbonyl group.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. This compound may exhibit similar biological activities and can be used in the development of new drugs.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Quinoline derivatives are known for their ability to interact with various biological targets, making them promising candidates for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The fluorine atom may enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent derived from quinine.
Ciprofloxacin: A fluoroquinolone antibiotic.
Uniqueness
Compared to these compounds, 2-fluoro-N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide may offer unique properties such as enhanced biological activity, improved pharmacokinetic profile, and increased chemical stability due to the presence of the fluorine atom and the specific substitution pattern on the quinoline core.
Properties
CAS No. |
331260-52-7 |
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Molecular Formula |
C26H25FN2O2 |
Molecular Weight |
416.5g/mol |
IUPAC Name |
2-fluoro-N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylbenzamide |
InChI |
InChI=1S/C26H25FN2O2/c1-3-25(30)28-18(2)17-24(21-14-8-10-16-23(21)28)29(19-11-5-4-6-12-19)26(31)20-13-7-9-15-22(20)27/h4-16,18,24H,3,17H2,1-2H3 |
InChI Key |
WJMKAUYKXYKQFP-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C4=CC=CC=C4F)C |
Canonical SMILES |
CCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C4=CC=CC=C4F)C |
Origin of Product |
United States |
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